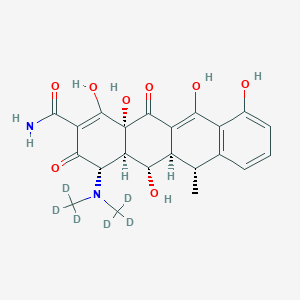
Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family This compound is characterized by the presence of bromine and fluorine atoms at the 7th and 6th positions, respectively, on the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate typically involves the bromination and fluorination of quinoline derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to introduce the respective halogens at the desired positions on the quinoline ring. The carboxylate group is then introduced through esterification reactions using appropriate carboxylic acid derivatives and methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by esterification. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles or electrophiles.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate solvents like toluene or ethanol.
Major Products Formed:
- Substituted quinoline derivatives with different functional groups.
- Oxidized or reduced quinoline compounds.
- Biaryl compounds formed through coupling reactions.
Aplicaciones Científicas De Investigación
Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
- Methyl 6-Bromo-8-fluoroquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate
Comparison: Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate is unique due to the specific positions of the bromine and fluorine atoms on the quinoline ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the carboxylate group further enhances its versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H7BrFNO2 |
|---|---|
Peso molecular |
284.08 g/mol |
Nombre IUPAC |
methyl 7-bromo-6-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7BrFNO2/c1-16-11(15)7-2-6-3-9(13)8(12)4-10(6)14-5-7/h2-5H,1H3 |
Clave InChI |
AMRDIPOGOPMUEK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C2C=C(C(=CC2=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-[(Hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid](/img/structure/B13707588.png)







![1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)

![2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione](/img/structure/B13707644.png)


